1-(2-Chloroethyl)piperidine-4-carbonitrile

Catalog No.
S1519253
CAS No.
108890-51-3
M.F
C8H13ClN2
M. Wt
172.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)piperidine-4-carbonitrile

CAS Number

108890-51-3

Product Name

1-(2-Chloroethyl)piperidine-4-carbonitrile

IUPAC Name

1-(2-chloroethyl)piperidine-4-carbonitrile

Molecular Formula

C8H13ClN2

Molecular Weight

172.65 g/mol

InChI

InChI=1S/C8H13ClN2/c9-3-6-11-4-1-8(7-10)2-5-11/h8H,1-6H2

InChI Key

YSLFXWOZZNHTEM-UHFFFAOYSA-N

SMILES

C1CN(CCC1C#N)CCCl

Canonical SMILES

C1CN(CCC1C#N)CCCl

Potential Research Areas

However, based on the presence of specific functional groups within its structure, 1-CEPCN might hold some potential for exploration in various scientific research areas, including:

  • Medicinal Chemistry: The presence of the piperidine ring and the nitrile group suggests potential for exploring 1-CEPCN as a scaffold for drug discovery. These functional groups are found in various existing medications, and their presence can impart diverse biological activities [, ].
  • Material Science: The combination of the chloroethyl group and the piperidine ring might offer interesting properties for exploring 1-CEPCN in material science applications. However, further research is needed to understand its specific behavior and potential uses in this field.

1-(2-Chloroethyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C8H14ClN2. It is characterized by a piperidine ring substituted with a chloroethyl group and a carbonitrile functional group. This compound is often encountered in medicinal chemistry and serves as an important intermediate in the synthesis of various pharmaceutical agents. Its hydrochloride salt form, 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride, is also recognized for its stability and solubility in aqueous solutions, making it suitable for biological studies and applications .

Typical of piperidine derivatives:

  • Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carbonitrile group can be hydrolyzed to form corresponding carboxylic acids.
  • Reduction Reactions: The carbonitrile group may also be reduced to primary amines or aldehydes using reducing agents like lithium aluminum hydride or borane .

The biological activity of 1-(2-Chloroethyl)piperidine-4-carbonitrile has been studied primarily in the context of its potential as a pharmaceutical intermediate. Compounds derived from it have shown promise in treating various conditions, including neurological disorders and certain types of cancer. The chloroethyl moiety is particularly notable for its ability to alkylate DNA, which can lead to cytotoxic effects on rapidly dividing cells .

Several methods have been developed for synthesizing 1-(2-Chloroethyl)piperidine-4-carbonitrile:

  • Direct Alkylation: A common approach involves the alkylation of piperidine with 2-chloroethyl cyanide under basic conditions. This method typically yields moderate to high purity products but may require purification steps to remove by-products.
  • Multi-step Synthesis: Another method includes the synthesis of an intermediate piperidine derivative followed by chlorination and subsequent reaction with sodium cyanide to introduce the carbonitrile group .

The choice of solvent, temperature, and reaction time significantly influences the yield and purity of the final product.

1-(2-Chloroethyl)piperidine-4-carbonitrile finds applications in various fields:

  • Pharmaceutical Development: It serves as a key intermediate in synthesizing drugs targeting neurological disorders, cancer therapies, and other therapeutic areas.
  • Chemical Research: Used in laboratories for developing new compounds with potential biological activity.
  • Agricultural Chemistry: Investigated for its potential use in agrochemicals due to its biological activity against pests and pathogens .

Interaction studies involving 1-(2-Chloroethyl)piperidine-4-carbonitrile focus on its binding affinity and reactivity with biological macromolecules. Research indicates that compounds derived from this structure can interact with various receptors and enzymes, potentially modifying their activity. These interactions are crucial for understanding the pharmacodynamics and pharmacokinetics of drugs synthesized from this compound .

Several compounds share structural similarities with 1-(2-Chloroethyl)piperidine-4-carbonitrile. Here are some notable examples:

Compound NameStructure FeaturesSimilarity Index
4-Methylpiperidine-4-carbonitrile hydrochlorideMethyl substitution on piperidine0.96
Piperidine-3-carbonitrile hydrochlorideCarbonitrile at position 3 on piperidine0.92
(S)-Pyrrolidine-3-carbonitrile hydrochloridePyrrolidine structure with carbonitrile0.81
Pyrrolidine-3-carbonitrile hydrochlorideSimilar to above but without chirality0.81

Each of these compounds exhibits unique properties that differentiate them from 1-(2-Chloroethyl)piperidine-4-carbonitrile, particularly in terms of their biological activities and synthetic pathways. The presence of different substituents influences their reactivity and potential applications in medicinal chemistry .

XLogP3

1.1

Wikipedia

4-Piperidinecarbonitrile, 1-(2-chloroethyl)-

Dates

Last modified: 08-15-2023

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